8-Bromo-2-chloro-6-iodoquinazoline
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Overview
Description
8-Bromo-2-chloro-6-iodoquinazoline is a halogenated quinazoline derivative with the molecular formula C8H3BrClIN2 and a molecular weight of 369.38 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a quinazoline core, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 8-Bromo-2-chloro-6-iodoquinazoline typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF). Industrial production methods may involve bulk custom synthesis and procurement to meet specific purity and quantity requirements .
Chemical Reactions Analysis
8-Bromo-2-chloro-6-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-2-chloro-6-iodoquinazoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-6-iodoquinazoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
8-Bromo-2-chloro-6-iodoquinazoline can be compared with other halogenated quinazoline derivatives, such as:
- 8-Bromo-2-chloro-6-fluoroquinazoline
- 6-Bromo-2,4-dichloroquinazoline
- 4-Anilinoquinazoline derivatives
These compounds share similar structural features but differ in their halogen substituents and specific applications. The presence of different halogens can influence the compound’s reactivity, biological activity, and overall properties .
Properties
Molecular Formula |
C8H3BrClIN2 |
---|---|
Molecular Weight |
369.38 g/mol |
IUPAC Name |
8-bromo-2-chloro-6-iodoquinazoline |
InChI |
InChI=1S/C8H3BrClIN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H |
InChI Key |
FMOJESWTEYBFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Cl)Br)I |
Origin of Product |
United States |
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